![molecular formula C21H18N2O4S B5592957 3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)
3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a broader class of organic compounds that are characterized by their incorporation of thiophene moieties and hydrazide functional groups. Such molecules are of interest for their potential applications in various fields, including materials science, pharmaceuticals, and organic electronics due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, Michael addition, and Claisen condensation processes. For instance, derivatives of thiophene-2-carboxamide and benzohydrazide have been synthesized through reactions involving thiophenecarbonyl chloride and hydrazine hydrate, leading to Schiff base derivatives with potential as cholinesterase inhibitors (Kausar et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, revealing details about their conformation and intermolecular interactions. For example, the crystal structure of N′-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides showed E conformation around the C=N bond and highlighted the importance of N—H⋯O hydrogen bonds in the crystal packing (Quoc et al., 2019).
Chemical Reactions and Properties
Reactions involving thiophene derivatives and hydrazide groups can lead to various chemical transformations, including acylation, bromination, and cyclization, depending on the substituents and reaction conditions. These reactions are pivotal in modifying the chemical properties and enhancing the functionality of the compounds for specific applications (Potkin et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can vary significantly based on their molecular structure. These properties are crucial for determining the suitability of compounds for specific applications, such as in organic electronics or as pharmaceutical agents.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for understanding the potential uses of these compounds. For example, the ability of thiophene derivatives to participate in group transfer carbonylations and other carbon-carbon bond-forming reactions showcases their versatility in synthetic chemistry (Ryu et al., 1996).
Applications De Recherche Scientifique
Cholinesterase Inhibition and Antioxidant Activity
The novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide, which include compounds structurally related to 3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate, have been synthesized and explored for their potential as cholinesterase inhibitors and as antioxidants through in vitro analysis. These compounds have shown effective dual inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes, with some derivatives exhibiting remarkable inhibition efficiency, highlighting their potential in addressing neurodegenerative conditions such as Alzheimer's disease. The structure-activity relationship analysis indicated that para substitution of the benzene ring with more electronegative groups enhances the inhibitory activities against the enzymes. Additionally, molecular docking studies provided insights into the binding interactions of the ligands with the enzymes' active sites, supporting their potential therapeutic applications (Kausar et al., 2021).
Electronic and Optical Properties in Organic Solar Cells
Research into the structural and optical properties of composite polymer/fullerene films, which include materials structurally related to 3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate, has provided valuable insights into their application in plastic solar cells. The study on poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, for example, has demonstrated a direct relation between the efficiency of solar cells and the crystallinity of P3HT. By investigating the size and orientation of crystalline P3HT nanodomains and the effects of annealing, researchers have been able to significantly increase the efficiency of P3HT/PCBM solar cells, underscoring the importance of understanding these materials' electronic and optical properties for enhancing solar cell performance (Erb et al., 2005).
Propriétés
IUPAC Name |
[3-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-5-2-7-17(11-15)26-14-20(24)23-22-13-16-6-3-8-18(12-16)27-21(25)19-9-4-10-28-19/h2-13H,14H2,1H3,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQJJRQVIGBTFH-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

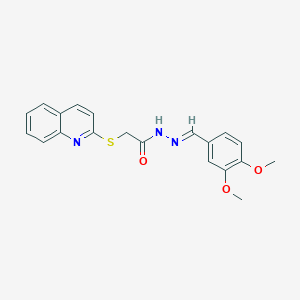
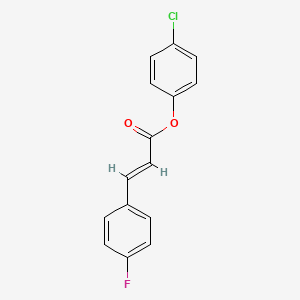
![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)
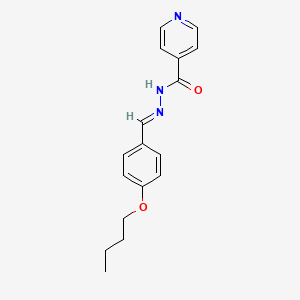
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5592910.png)
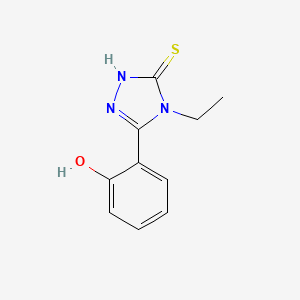
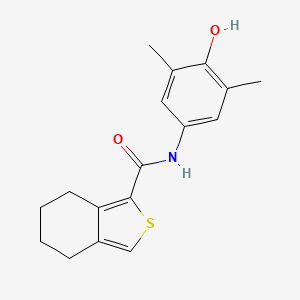
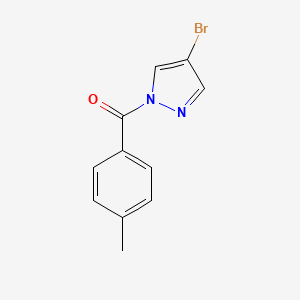
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)
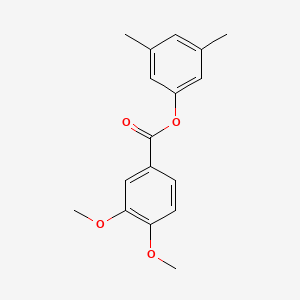
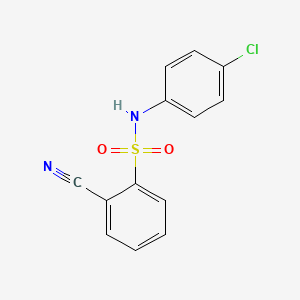
![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)
![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)